6-Chlorobenzofuran chemical properties
6-Chlorobenzofuran chemical properties
An In-Depth Technical Guide to 6-Chlorobenzofuran: Properties, Synthesis, and Applications
Introduction
6-Chlorobenzofuran is a halogenated heterocyclic compound featuring a benzene ring fused to a furan ring, with a chlorine atom substituted at the 6th position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, both natural and synthetic.[1][2] Its unique electronic and structural properties make it a versatile building block and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and materials.[3][4] The presence of the chlorine atom and the benzofuran core allows for diverse chemical modifications, particularly through cross-coupling reactions, which are fundamental in modern drug discovery pathways.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 6-chlorobenzofuran, offering field-proven insights for its effective utilization in a research and development setting.
Chemical and Physical Properties
The fundamental physicochemical properties of 6-chlorobenzofuran are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 151619-12-4 | [4] |
| Molecular Formula | C₈H₅ClO | [4][5] |
| Molecular Weight | 152.58 g/mol | [4][5] |
| Appearance | Not specified; likely a solid or oil | |
| Boiling Point | 202-203 °C | [4] |
| Density | ~1.289 g/cm³ (Predicted) | [4] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. | [6] |
| Storage | Room temperature, sealed, dry conditions. | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-chlorobenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The furan ring protons will appear as doublets. The benzene ring protons will exhibit a pattern characteristic of a 1,2,4-trisubstituted system, likely an ABX spin system.[7]
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbons in the benzofuran scaffold. The carbon attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift. The carbons of the furan moiety are typically observed at distinct chemical shifts, with C2 often appearing downfield from C3.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for 6-chlorobenzofuran would include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic/furan): ~1600-1450 cm⁻¹[8]
-
C-O-C stretching (ether): ~1250-1050 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. There will be a peak at m/z 152 (for ³⁵Cl) and a peak at m/z 154 (for ³⁷Cl) in an approximate 3:1 ratio.[9]
-
Fragmentation: Common fragmentation patterns for benzofurans involve the loss of CO, CHO, or the chlorine atom, leading to characteristic fragment ions that can aid in structural elucidation.[10]
Synthesis and Purification
The synthesis of substituted benzofurans can be achieved through various methods. A common conceptual pathway involves the intramolecular cyclization of a suitably substituted phenol derivative. For 6-chlorobenzofuran, a plausible route could start from 4-chlorophenol.
Experimental Protocol: Synthesis of 6-Chlorobenzofuran-3(2H)-one (A Precursor)
While a direct synthesis for 6-chlorobenzofuran is not detailed in the provided search results, a protocol for a closely related precursor, 6-chlorobenzofuran-3(2H)-one, is available and provides valuable insight into the formation of the core structure.[11][12] This compound can subsequently be converted to 6-chlorobenzofuran.
Step 1: Starting Material Preparation
-
Begin with 2-(carboxymethoxy)-4-chlorobenzoic acid.[11]
Step 2: Cyclization Reaction
-
Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).[11][12]
-
Heat the reaction mixture to 150 °C and maintain for 4 hours. The mixture will turn deep red.[11][12]
-
After completion, cool the mixture to room temperature and carefully quench with ice-cold water.[11][12]
-
Collect the resulting red solid by filtration and wash thoroughly with water.[11][12]
Step 3: Hydrolysis and Product Formation
-
Suspend the washed red solid in 1N HCl and reflux for 2 hours.[11][12]
-
6-chlorobenzofuran-3(2H)-one will precipitate from the mixture as a deep red solid.[11][12]
-
Isolate the product by filtration, wash with water, and dry at 40 °C. The reported yield is 69%.[11][12]
Synthesis Workflow Diagram
Caption: Synthesis workflow for a 6-chlorobenzofuran precursor.
Chemical Reactivity
The reactivity of 6-chlorobenzofuran is governed by the interplay between the electron-rich furan ring and the aromatic benzene ring, modified by the electron-withdrawing chlorine atom.
-
Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic attack. The position of substitution (e.g., Vilsmeier-Haack formylation, bromination) is directed by the existing substituents.[13]
-
Cross-Coupling Reactions: The C-Cl bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon bonds, enabling the construction of more complex molecular architectures, a technique widely used in drug discovery.[4][13]
-
Lithiation: Directed ortho-metalation can be used to introduce substituents at specific positions, although this can be competitive with halogen-metal exchange.
Illustrative Reaction: Suzuki Coupling
Caption: Conceptual diagram of a Suzuki cross-coupling reaction.
Applications in Drug Development
Benzofuran derivatives are integral to medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities.[1][2][14] 6-Chlorobenzofuran serves as a crucial starting material or intermediate in the synthesis of these agents.[3][4]
-
Anti-inflammatory and Analgesic Drugs: The scaffold is used to develop novel anti-inflammatory and pain-management agents.[3]
-
Central Nervous System (CNS) Disorders: It is a building block for molecules targeting CNS disorders.[4]
-
Anticancer Agents: Halogenated benzofurans have shown selective toxicity towards cancer cell lines, making them promising candidates for oncology research.[1][15] The chlorine atom can enhance lipophilicity or participate in key binding interactions with biological targets.
-
Antifungal and Antimicrobial Agents: The benzofuran core is found in compounds with potential antifungal and antimicrobial properties.[4][16]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 6-chlorobenzofuran and its derivatives.
-
General Handling: Use in a well-ventilated area or fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water.[18] If irritation occurs, seek medical attention.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]
-
Inhalation: Move the person to fresh air.[18]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17]
-
Fire: The compound may be combustible. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Conclusion
6-Chlorobenzofuran is a high-value heterocyclic compound with a well-defined set of chemical and physical properties. Its true utility for researchers lies in its reactivity, which allows it to serve as a foundational building block for a vast range of more complex molecules. The ability to leverage its chlorinated position for cross-coupling reactions makes it an indispensable tool in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective application in the laboratory.
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